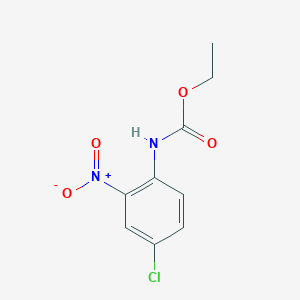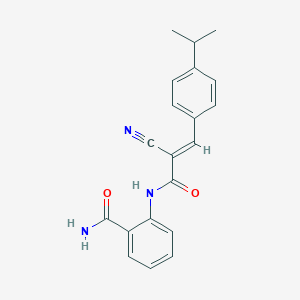![molecular formula C17H18ClN3O2S B255253 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 5971-05-1](/img/structure/B255253.png)
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it is believed to work by binding to specific receptors in the brain and inhibiting the reuptake of dopamine. This results in an increase in dopamine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on the dopamine system, which can have various effects on the body, including changes in mood, motivation, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its unique mechanism of action, which can provide insights into the dopamine system and its effects on the body. However, one limitation is that the compound is still being studied, and its full range of effects and potential uses are not yet fully understood.
Direcciones Futuras
There are many potential future directions for the study of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the compound may have potential as a cancer treatment, and further research is needed to explore this possibility. Other potential future directions include the study of the compound's effects on other neurotransmitter systems and its potential use in drug discovery.
Métodos De Síntesis
The synthesis of 2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through a multi-step process. One method involves the reaction of 4-chloroaniline with 2-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide. The resulting intermediate is then reacted with methyl isocyanate to yield the final product.
Aplicaciones Científicas De Investigación
2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where this compound has been shown to have an effect on the dopamine system. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
5971-05-1 |
|---|---|
Fórmula molecular |
C17H18ClN3O2S |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O2S/c1-9-2-7-12-13(8-9)24-16(14(12)15(19)22)21-17(23)20-11-5-3-10(18)4-6-11/h3-6,9H,2,7-8H2,1H3,(H2,19,22)(H2,20,21,23) |
Clave InChI |
NBJRSHYWUWNHMK-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)

![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)
![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
